![molecular formula C14H20 B14514168 3-Methylidenespiro[5.7]trideca-1,4-diene CAS No. 62985-49-3](/img/structure/B14514168.png)
3-Methylidenespiro[5.7]trideca-1,4-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylidenespiro[5.7]trideca-1,4-diene is an organic compound characterized by its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single carbon atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidenespiro[5.7]trideca-1,4-diene typically involves the reaction of cyclooctanecarboxaldehyde with piperidine in the presence of toluene under reflux conditions. This reaction forms 1-(cyclooctylidenemethyl)piperidine, which is then subjected to further reactions to yield the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for 3-Methylidenespiro[5This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and products to maintain safety and efficiency .
化学反应分析
Types of Reactions
3-Methylidenespiro[5.7]trideca-1,4-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions, where electrophiles add to the double bonds in the diene system.
Oxidation and Reduction: It can be oxidized or reduced under appropriate conditions, leading to the formation of different products depending on the reagents used.
Common Reagents and Conditions
Electrophilic Addition: Common reagents include halogens (e.g., Br₂) and hydrogen halides (e.g., HBr).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic addition of HBr to the diene system can yield 1,2-addition or 1,4-addition products .
科学研究应用
3-Methylidenespiro[5.7]trideca-1,4-diene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The unique spiro structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: Its reactivity and structural features make it useful in studying biological processes and interactions.
作用机制
The mechanism of action of 3-Methylidenespiro[5.7]trideca-1,4-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These reactions often proceed through the formation of intermediate carbocations, which can then undergo further transformations . The molecular targets and pathways involved depend on the specific reaction and conditions used .
相似化合物的比较
Similar Compounds
1,3-Butadiene: A simple conjugated diene with similar reactivity in electrophilic addition reactions.
Isoprene: Another conjugated diene used in the synthesis of synthetic rubber.
Uniqueness
3-Methylidenespiro[5.7]trideca-1,4-diene is unique due to its spiro structure, which imparts distinct chemical and physical properties compared to other conjugated dienes . This uniqueness makes it valuable in specialized applications where specific reactivity and structural features are required .
属性
CAS 编号 |
62985-49-3 |
|---|---|
分子式 |
C14H20 |
分子量 |
188.31 g/mol |
IUPAC 名称 |
3-methylidenespiro[5.7]trideca-1,4-diene |
InChI |
InChI=1S/C14H20/c1-13-7-11-14(12-8-13)9-5-3-2-4-6-10-14/h7-8,11-12H,1-6,9-10H2 |
InChI 键 |
UVPMTEUEXXMBCT-UHFFFAOYSA-N |
规范 SMILES |
C=C1C=CC2(CCCCCCC2)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


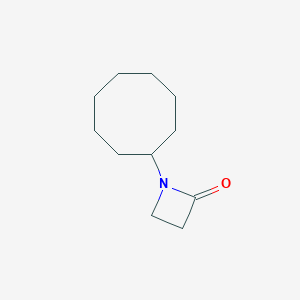
![3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile](/img/structure/B14514095.png)


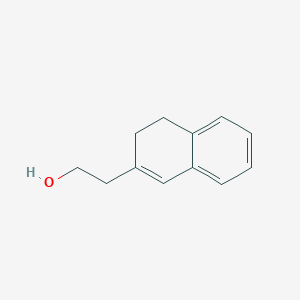
![Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14514115.png)

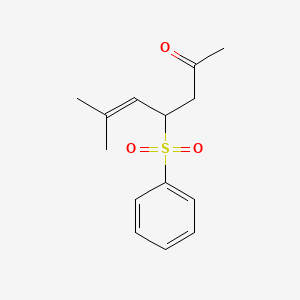
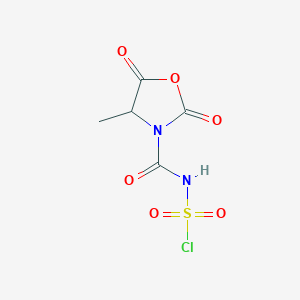
![N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide](/img/structure/B14514150.png)
![6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL](/img/structure/B14514154.png)

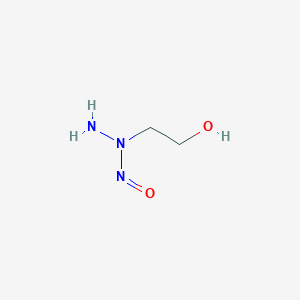
![6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid](/img/structure/B14514170.png)
